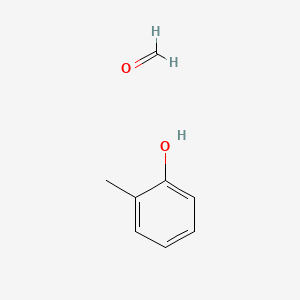

Formaldehyde cresol

Description

Historical Trajectories of Cresol-Formaldehyde Chemistry and Polymer Science

The story of cresol-formaldehyde resins is intrinsically linked to the birth of polymer science. The groundwork was laid in 1872 when German chemist Adolf von Baeyer first reacted phenol (B47542) with formaldehyde (B43269), though the resinous, amorphous products were difficult to characterize and were not commercialized. britannica.com The breakthrough came in 1907 when Leo Baekeland successfully controlled the condensation reaction, leading to the invention of Bakelite, the first entirely synthetic plastic to be commercialized. wikipedia.orgbritannica.com This invention marked the beginning of the modern plastics industry. britannica.com

In the production of these phenolic resins, cresols (o-cresol, m-cresol (B1676322), and p-cresol) were often used in place of or in addition to phenol itself. wikipedia.orgbritannica.com This led to the development of cresol-formaldehyde resins. One of the major types of these resins is the "novolak," which is produced with a molar ratio of formaldehyde to phenolic compound of less than one, typically under acidic catalysis. wikipedia.org In these structures, the phenolic units are primarily linked by methylene (B1212753) bridges. wikipedia.org

The early understanding of these materials was limited by the prevailing scientific theories. Until the 1920s, polymers were thought to be colloidal aggregates of small molecules held together by unknown forces, a concept proposed by Thomas Graham in 1861. wikipedia.org The fundamental understanding of their nature was revolutionized by the work of Hermann Staudinger in 1922, who proposed that polymers were composed of long chains of atoms connected by covalent bonds. wikipedia.org This macromolecular hypothesis was pivotal for the advancement of polymer science and provided the theoretical framework necessary to understand and manipulate the synthesis and properties of resins like cresol-formaldehyde.

Contemporary Significance of Formaldehyde Cresol (B1669610) Resins in Materials Research

Cresol-formaldehyde resins remain highly significant in modern materials research due to their versatility, cost-effectiveness, and robust performance characteristics, including high heat and moisture resistance. formacare.eu Their applications are extensive and continue to be a subject of research and development. They are integral to the manufacturing of construction materials, automotive components, and industrial adhesives. formacare.euamericanchemistry.com

Key areas of application and research include:

Adhesives and Binders: They are used to manufacture composite wood products such as particleboard, plywood, and fiberboard. formacare.euamericanchemistry.com

Coatings and Laminates: Phenolic resins are used in protective coatings, paints, and both decorative and industrial laminates due to their durability and resistance. formacare.eunih.gov

Automotive and Aerospace: In the automotive industry, these resins are used to make molded interior and under-the-hood components, brake pads, and tire-cord adhesives. formacare.euamericanchemistry.com Their thermal resistance makes them suitable for aerospace applications as well. researchgate.net

Material Modification: Research has demonstrated their effectiveness as modifiers for other materials. For instance, phenol-cresol-formaldehyde resin derived from coal tar has been shown to significantly improve the adhesive and physico-mechanical properties of road bitumen, acting as an effective adhesive additive, especially for oxidized bitumen. researchgate.netlp.edu.ua

Rubber Compounding: In the rubber industry, cresol-formaldehyde resins function as high-performance adhesion promoters, enhancing the bond between rubber and reinforcing fibers or steel cords. power-plast.com They react with formaldehyde donors during vulcanization to create cross-linked structures that maintain adhesion even after aging under heat and humidity. power-plast.com

The table below summarizes some of the key contemporary applications of these resins.

| Application Area | Specific Use | Key Properties Utilized |

| Construction | Plywood, Particleboard, Insulation, Laminates | Adhesion, Moisture Resistance, Thermal Stability |

| Automotive | Molded Components, Brake Pads, Tire-cord Adhesives | Heat Resistance, Durability, Adhesion |

| Coatings | Protective Coatings, Paints, Varnishes | Chemical Resistance, Durability |

| Material Modification | Bitumen Modifier for Roads | Adhesion Improvement |

| Rubber Industry | Adhesion Promoter | Tackifying, Reinforcement |

Evolution of Research Paradigms in Formaldehyde Cresol Systems

Research paradigms in this compound systems have evolved significantly from foundational synthesis to the design of functional and sustainable materials. Early research focused on controlling the polymerization reaction by regulating parameters such as reactant molar ratios and the use of catalysts to produce resins with desired basic properties for coating applications. google.com Modern research has shifted towards more sophisticated goals, including sustainability, advanced functional materials, and precise structure-property control.

A major contemporary research trend is the development of more environmentally friendly resins. This includes the synthesis of o-cresol-furfural-formaldehyde resins, where furfural (B47365), a compound derivable from agricultural waste, is incorporated. nih.gov These modified resins can serve as a sustainable alternative to traditional phenol-formaldehyde resins in the paint industry. nih.gov Another approach involves substituting petroleum-derived phenol with lignin (B12514952), a natural polymer, to create bio-based resins. nih.gov Research has shown that lignin-based resoles can exhibit thermal stability comparable to or even higher than standard phenolic resins. nih.gov

Another significant research direction is the creation of advanced materials with tailored functionalities. Scientists have synthesized mesostructured cresol-formaldehyde resins using surfactant assemblies as templates. worldresearchersassociations.com These materials possess ordered mesopores and exhibit properties like photoluminescence, making them candidates for applications in adsorption and catalysis. worldresearchersassociations.com Furthermore, the synthesis of terpolymers, such as those incorporating melamine (B1676169) (p-cresol-melamine-formaldehyde), has yielded resins with specialized properties for use as ion-exchangers and in electrical applications. researchgate.net

The paradigm has also shifted towards a deeper understanding of the relationship between synthesis, structure, and performance. Advanced analytical techniques are now central to resin research. For example, carbon-13 nuclear magnetic resonance (13C-NMR) and size exclusion chromatography (SEC) are used to characterize lot-to-lot variations in phenol/cresol-formaldehyde resins. capes.gov.br Such studies have established direct relationships between structural features, like a high methylol content and a narrow molecular weight distribution, and the final mechanical properties (e.g., hardness) of the cured product. capes.gov.br Rheological studies are also employed to investigate how synthesis temperature and reactant molar ratios affect the viscosity and curing behavior of the resin, which is critical for preventing dangerous runaway reactions during production and ensuring suitability for applications like laminates. mdpi.com

The following table presents selected findings from modern research, illustrating the evolution of research goals and methods.

| Research Focus | Resin System | Key Finding | Analytical Method(s) |

| Sustainable Resins | o-Cresol-Furfural-Formaldehyde | Etherification with n-butanol or 2-ethylhexanol produced a more flexible, environmentally friendly resin for the paint industry. nih.gov | ESI-MS, FT-IR, NMR, DSC |

| Bio-Based Resins | Lignin-Phenol-Formaldehyde | Partial substitution of phenol with lignin produced resins with high thermal stability and low free formaldehyde (<1 wt%). nih.gov | ISO 9397, TGA |

| Advanced Materials | Mesostructured m-Cresol-Formaldehyde | Synthesis using a cationic surfactant template yielded a photoluminescent material with wormhole-like mesopores. worldresearchersassociations.com | XRD, TEM, N2 Sorption |

| Functional Terpolymers | p-Cresol-Melamine-Formaldehyde | The synthesized terpolymer resin demonstrated utility for ion-exchange and possessed interesting electrical properties. researchgate.net | Elemental Analysis, IR, NMR, XRD |

| Structure-Property | Phenol/Cresol-Formaldehyde | High methylol content and narrow molecular weight distribution were found to be critical for achieving desired product hardness. capes.gov.br | 13C-NMR, Size Exclusion Chromatography |

| Process Control | Phenol-Formaldehyde (Resole) | Viscosity and reaction rate were directly proportional to synthesis temperature and formaldehyde content, with risks of runaway reactions at higher temperatures. mdpi.com | Rheometry |

Structure

3D Structure of Parent

Properties

CAS No. |

25053-96-7 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

formaldehyde;2-methylphenol |

InChI |

InChI=1S/C7H8O.CH2O/c1-6-4-2-3-5-7(6)8;1-2/h2-5,8H,1H3;1H2 |

InChI Key |

VOOLKNUJNPZAHE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1O.C=O |

Canonical SMILES |

CC1=CC=CC=C1O.C=O |

Other CAS No. |

9016-83-5 25053-96-7 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

tricresolformalin |

Origin of Product |

United States |

Synthesis Methodologies and Polymerization Mechanisms of Formaldehyde Cresol Resins

Polycondensation Reaction Pathways

The core of formaldehyde (B43269) cresol (B1669610) resin synthesis lies in the polycondensation reaction between cresol and formaldehyde. The nature of the catalyst—acidic or alkaline—fundamentally alters the reaction pathway and the resulting polymer structure.

Resole resins are synthesized under alkaline conditions, typically using catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), ammonia, or tertiary amines wikipedia.orgtsijournals.comasianpubs.orgworldresearchersassociations.com. A key characteristic of resole synthesis is the use of an excess of formaldehyde relative to cresol, with molar ratios generally above 1:1, often around 1.5:1 or higher wikipedia.orgtsijournals.comasianpubs.orgresearchgate.net.

The reaction proceeds in two main stages:

Methylolation (Addition): In an alkaline medium, formaldehyde, which exists in equilibrium with methylene (B1212753) glycol in aqueous solution, reacts with the activated ortho and para positions of the cresol ring. This electrophilic substitution leads to the formation of methylol (hydroxymethyl) substituted cresols wikipedia.orgacs.org. The alkaline catalyst deprotonates the phenolic hydroxyl group, increasing the electron density of the aromatic ring and facilitating attack by formaldehyde wikipedia.orgacs.org.

Reaction Example: Cresol + CH₂O → Methylol-Cresol

Polycondensation (Cross-linking): The methylol groups on adjacent cresolic units then react with each other or with active sites on other cresol rings, eliminating water molecules. This condensation process forms methylene bridges (-CH₂-) or, more commonly in resoles, methylol ether bridges (-CH₂-O-CH₂-) between the cresol units wikipedia.orgcnrs.fr. The excess formaldehyde in resole synthesis ensures that the resulting prepolymer contains a high concentration of reactive methylol groups, allowing it to cure into a three-dimensional, cross-linked thermoset network upon heating, without the need for an additional cross-linking agent wikipedia.orgasianpubs.org.

The reaction rate in alkaline catalysis is influenced by pH, generally increasing with pH and reaching a maximum around pH 10 wikipedia.orgacs.org. The specific cresol isomer (ortho-, meta-, or para-cresol) can influence the regioselectivity of methylolation and subsequent cross-linking researchgate.net. For instance, studies on o-cresol-furfural-formaldehyde resins indicate that alkaline catalysts like KOH can be used, with specific molar ratios and temperatures to achieve resole-type structures nih.gov.

Novolac resins are produced under acidic conditions, with common catalysts including sulfuric acid (H₂SO₄), oxalic acid, or phosphoric acid uj.ac.zaicevirtuallibrary.comkoreascience.krplenco.com. In contrast to resoles, novolac synthesis involves a molar excess of cresol relative to formaldehyde, typically with formaldehyde to cresol ratios less than 1:1 wikipedia.orguj.ac.zaplenco.com.

The reaction pathway for novolac formation involves:

Methylolation: Similar to resole formation, formaldehyde reacts with the activated ortho and para positions of the cresol ring to form methylol cresols. However, under acidic conditions, the methylol groups are less stable and tend to react further.

Polycondensation: The methylol cresols then undergo condensation reactions, primarily forming methylene bridges (-CH₂-) between the cresol units, with the elimination of water wikipedia.orguj.ac.zaplenco.com. The acidic catalyst protonates the methylol group, making it a better leaving group (as water) and facilitating electrophilic attack on another cresol ring.

Reaction Example: Methylol-Cresol + Cresol → Methylene-bridged Cresol-Cresol + H₂O

The reaction continues until the formaldehyde is largely consumed, resulting in a linear or slightly branched prepolymer that is thermoplastic and requires a separate curing agent, such as hexamethylenetetramine (HMTA), to achieve a cross-linked thermoset structure wikipedia.orgplenco.com. The molar ratio of cresol to formaldehyde is critical; a lower ratio (more formaldehyde) leads to higher molecular weight novolacs, while a higher ratio (more cresol) results in lower molecular weight products uj.ac.za. For example, novolac cresol-formaldehyde resins are synthesized with a molar ratio of cresol to formaldehyde around 2.27 lp.edu.ua. The acidic environment deactivates the aromatic ring after substitution, limiting further reaction with formaldehyde until a curing agent is added uj.ac.za.

Kinetic Investigations of Formaldehyde Cresol Polymerization

The kinetics of this compound polymerization are complex, influenced by various factors including reactant concentrations, catalyst type and concentration, pH, and temperature. Detailed kinetic studies help in understanding the reaction rates, determining rate laws, and optimizing synthesis conditions.

The polymerization of formaldehyde with cresols follows a step-growth polymerization mechanism. The rate laws and rate constants are typically determined through experimental monitoring of reactant consumption or product formation over time. For instance, studies on alkali-catalyzed reactions of p-cresol (B1678582) with formaldehyde have investigated the kinetics of methylolation and subsequent condensation steps acs.org. The specific rate laws can be complex, often involving multiple elementary steps for methylolation and bridge formation. The molar ratio of reactants significantly impacts the kinetics and the molecular weight distribution of the final product uj.ac.za. For novolac resins, the rate of reaction is influenced by the concentration of both cresol and formaldehyde, as well as the acid catalyst concentration uj.ac.zakoreascience.krplenco.com.

Activation energies () and other thermodynamic parameters (e.g., enthalpy, entropy) provide insights into the energy requirements and the spontaneity of the polymerization reactions. These parameters are typically determined by studying the reaction rate at different temperatures, often using the Arrhenius equation. For example, studies on resole resin formation have analyzed the kinetics to determine activation energies for the methylolation and condensation reactions under various catalytic conditions researchgate.netacs.orgiiardjournals.org. The specific values of activation energy can vary depending on the cresol isomer, the catalyst system, and the reaction conditions.

Both acidic and alkaline catalytic systems significantly influence the rate and mechanism of this compound polymerization wikipedia.orgresearchgate.netacs.orgiiardjournals.org.

Alkaline Catalysis (Resoles): In alkaline media, the rate of methylolation is generally faster than condensation. The reaction rate increases with pH, reaching a maximum around pH 10 wikipedia.orgacs.org. Different alkaline catalysts, such as NaOH, KOH, or triethylamine, can lead to variations in reaction rates and the preferred sites of formaldehyde addition (ortho vs. para positions) asianpubs.orgworldresearchersassociations.comresearchgate.net. The concentration of the catalyst directly affects the reaction rate.

Understanding these kinetic influences allows for precise control over the polymerization process, enabling the production of resins with desired molecular weights, structures, and properties.

Molecular Structure Elucidation during Polymerization

The polymerization of cresol and formaldehyde into resins is a complex process involving several key stages that dictate the final molecular structure and properties of the thermoset material. Understanding these stages is crucial for controlling the resin's performance.

Formation of Hydroxymethyl Intermediates

The initial step in the formation of cresol-formaldehyde resins involves the reaction between cresol (a methylphenol) and formaldehyde. This reaction, typically catalyzed by acids or bases, leads to the formation of hydroxymethyl cresols. These intermediates are crucial as they contain the reactive hydroxymethyl (-CH₂OH) groups that will participate in subsequent crosslinking reactions wikipedia.orgwikipedia.org.

The mechanism generally proceeds via electrophilic aromatic substitution. In a base-catalyzed reaction, the phenoxide anion of cresol is formed, which is highly reactive towards electrophilic attack by formaldehyde. In an acid-catalyzed reaction, formaldehyde is protonated, increasing its electrophilicity, and then attacks the aromatic ring of cresol at the ortho and para positions wikipedia.orgmdpi.commdpi.com. This process results in the addition of one or more hydroxymethyl groups to the cresol ring, forming mono-, di-, or tri-hydroxymethyl cresols wikipedia.orgwikipedia.org.

Reaction: Cresol + Formaldehyde → Hydroxymethyl Cresol

Catalysis: Acid or Base

Mechanism: Electrophilic Aromatic Substitution

Key Intermediates: Mono-, di-, and tri-hydroxymethyl cresols wikipedia.orgwikipedia.org

Mechanisms of Crosslinking and Network Formation

Once the hydroxymethyl cresols are formed, they undergo condensation reactions upon heating, leading to the formation of a three-dimensional network structure characteristic of thermosetting resins wikipedia.orgjagatcollege.net.in. This crosslinking occurs primarily through the formation of methylene (-CH₂-) and ether (-CH₂-O-CH₂-) bridges between the cresol units wikipedia.orgcnrs.frplymouth.ac.uk.

Methylene Bridge Formation: This occurs when a hydroxymethyl group reacts with an available ortho or para position on another cresol ring, eliminating a molecule of water.

Reaction: R-CH₂OH + R'-H → R-CH₂-R' + H₂O

Ether Bridge Formation: This occurs when two hydroxymethyl groups react with each other, eliminating a molecule of water.

Reaction: 2 R-CH₂OH → R-CH₂-O-CH₂-R + H₂O

The ratio of formaldehyde to cresol significantly influences the extent of crosslinking. Resole resins, synthesized with an excess of formaldehyde (F:C > 1), are inherently capable of crosslinking upon heating. Novolak resins, synthesized with a deficiency of formaldehyde (F:C < 1), require the addition of a crosslinking agent, such as hexamethylenetetramine (HMTA), which decomposes to provide formaldehyde and other reactive species for crosslinking wikipedia.orgplymouth.ac.ukicevirtuallibrary.com. The high degree of crosslinking achieved in the cured resin imparts properties such as hardness, thermal stability, and chemical resistance wikipedia.orgjagatcollege.net.in.

Table 2.3.2.1: Crosslinking Mechanisms in Cresol-Formaldehyde Resins

| Bridge Type | Reaction Mechanism | Byproduct |

| Methylene Bridge | Reaction of a hydroxymethyl group with an aromatic ring (ortho/para position) | Water |

| Ether Bridge | Reaction between two hydroxymethyl groups | Water |

Advanced Modification Strategies for Cresol-Formaldehyde Resins

While traditional cresol-formaldehyde resins offer valuable properties, advanced modification strategies are employed to tailor their performance for specific applications, enhancing flexibility, introducing new functionalities, or improving sustainability.

Etherification Reactions for Performance Modulation

Etherification of the hydroxymethyl groups present in resole-type cresol-formaldehyde resins is a key method for modulating their properties, particularly to increase flexibility and improve solubility nih.govresearchgate.netmdpi.comgoogle.com. This process involves reacting the hydroxymethyl groups with alcohols, such as n-butanol or glycols, typically under acidic conditions (pH 5-7) at elevated temperatures (100-120 °C) nih.govmdpi.com.

The etherification reaction replaces the reactive hydroxyl group of the hydroxymethyl moiety with an alkoxy group (-OR), forming ether linkages. This modification reduces the potential for extensive crosslinking during curing, thereby lowering the crosslink density and increasing the resin's flexibility and solubility in organic solvents nih.govresearchgate.netmdpi.comgoogle.com. For instance, etherification with n-butanol or 2-ethylhexanol has been shown to yield resins with lower viscosity and enhanced flexibility nih.gov.

Reaction: R-CH₂OH + R'-OH → R-CH₂-O-R' + H₂O

Conditions: Acidic medium (pH 5-7), 100-120 °C nih.govmdpi.com

Outcome: Increased flexibility, improved solubility, reduced reactivity during curing nih.govresearchgate.netmdpi.comgoogle.com

Table 2.4.1.1: Impact of Etherification on Resin Properties

| Alcohol Used | Observed Property Change | Reference |

| n-Butanol | Lower viscosity, increased flexibility | nih.gov |

| 2-Ethylhexanol | Lower viscosity, increased flexibility | nih.gov |

| Ethylene Glycol | Increased flexibility | mdpi.com |

| Polyhydric Alcohols | Increased flexibility | cusat.ac.in |

Incorporation of Bio-based Precursors

Driven by sustainability goals, research is actively exploring the incorporation of bio-based precursors as alternatives or supplements to traditional phenol (B47542) and formaldehyde in resin synthesis. Lignin (B12514952), a complex natural polymer abundant in plant cell walls, is a prime candidate for replacing phenol due to its inherent phenolic structure researchgate.netgoogle.comupmbiochemicals.comusda.gov.

Bio-based Precursors: Lignin, Furfural (B47365)

Challenges: Lower reactivity, higher molecular weight, steric hindrance researchgate.netmdpi.com

Modification Strategies: Purification, methylolation, phenolation, depolymerization researchgate.netusda.govmdpi.com

Examples: Lignin-Phenol-Formaldehyde (LPF) resins, o-Cresol-Furfural-Formaldehyde resins nih.govresearchgate.netresearchgate.netupmbiochemicals.comusda.govmdpi.comnih.gov

Table 2.4.2.1: Bio-based Precursors in Phenolic Resin Synthesis

| Precursor | Role in Resin Synthesis | Potential Benefits | Challenges |

| Lignin | Partial or full replacement of phenol | Renewable, abundant, similar phenolic structure | Lower reactivity, steric hindrance, complex structure |

| Furfural | Co-monomer with cresol and formaldehyde | Derived from agricultural waste, environmentally friendly | May require specific reaction conditions |

Development of Hybrid and Composite Resin Systems

The creation of hybrid and composite resin systems involves combining cresol-formaldehyde resins with other polymers or reinforcing materials to achieve synergistic properties not attainable with the individual components. This approach aims to enhance mechanical strength, toughness, thermal stability, or introduce novel functionalities.

One significant area is the development of interpenetrating polymer networks (IPNs), where two or more distinct polymer networks are synthesized in situ, entangling with each other sid.irresearchgate.netcapes.gov.brvot.pl. For instance, IPNs incorporating cresol-formaldehyde resins with epoxy resins and other monomers like methyl methacrylate (B99206) have been explored to improve thermal stability and mechanical properties sid.irresearchgate.netcapes.gov.br.

Furthermore, cresol-formaldehyde resins are frequently used as matrix materials in composites, reinforced with fillers such as glass fibers, carbon fibers, or mineral particulates (e.g., SiC, Al₂O₃, ZnO) researchgate.netresearchgate.net. These composites exhibit enhanced mechanical properties, such as increased flexural strength, impact strength, and wear resistance, depending on the type and loading of the filler researchgate.netresearchgate.net. For example, fiberglass-reinforced composites using boron-containing o-cresol (B1677501) formaldehyde resin (BoPFR) cured with bisphenol-A epoxy resin (BPAER) have shown improved toughness and thermal properties researchgate.net.

Hybrid Systems: Interpenetrating Polymer Networks (IPNs)

Composite Systems: Reinforcement with fillers (glass fiber, carbon fiber, mineral particulates)

Benefits: Enhanced mechanical properties, improved toughness, thermal stability, wear resistance sid.irresearchgate.netcapes.gov.brresearchgate.netresearchgate.net

Examples: Epoxy/Cresol-Formaldehyde IPNs, Fiberglass-reinforced Cresol-Formaldehyde composites sid.irresearchgate.netcapes.gov.brresearchgate.netresearchgate.net

Table 2.4.3.1: Examples of Hybrid and Composite Resin Systems

| System Type | Components | Enhanced Properties | Reference |

| Interpenetrating Polymer Network (IPN) | Cresol-formaldehyde resin + Epoxy resin + Methyl Methacrylate | Thermal stability, mechanical properties | sid.irresearchgate.net |

| Fiberglass-Reinforced Composite | Boron-containing o-Cresol-Formaldehyde Resin (BoPFR) + Bisphenol-A Epoxy Resin (BPAER) + Fiberglass | Toughness, thermal properties | researchgate.net |

| Particulate-Reinforced Composite | Cresol-formaldehyde novolac epoxy resin + SiC, Al₂O₃, ZnO particulates | Mechanical and tribological properties (wear resistance) | researchgate.net |

| Modified Resin for Printing Inks | Hydroxyesters of resin acids + o-Cresol/p-Nonylphenol/Formaldehyde resins | Suitability for gravure/printing ink vehicles | vot.pl |

Advanced Characterization and Structural Elucidation of Formaldehyde Cresol Resins

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for identifying the functional groups, analyzing the molecular structure, and elucidating the electronic properties of formaldehyde (B43269) cresol (B1669610) resins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, offers detailed insights into the molecular architecture of formaldehyde cresol resins. ¹³C NMR spectroscopy is highly effective in identifying the various carbon environments within the resin, including aromatic carbons, methylene (B1212753) bridges (-CH₂-), and methylol groups (-CH₂OH) researchgate.netscilit.comacs.orgresearchgate.net. This technique allows for the quantitative analysis of the relative proportions of different structural units, the degree of condensation, and the presence of residual monomers or unreacted sites researchgate.netscilit.comresearchgate.net. ¹H NMR spectroscopy complements this by providing information on the types of protons present, such as those in aromatic rings, methyl groups of cresol, and methylene or methylol bridges, and can be used to determine the molar ratios of reactants incorporated into the polymer researchgate.netresearchgate.netnih.gov. Studies have shown that NMR can differentiate between various condensation patterns and identify specific functional groups, such as hydroxymethylene groups, which are critical for subsequent reactions or crosslinking researchgate.netnih.govresearchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound resins. The FTIR spectra typically exhibit absorption bands corresponding to:

Aromatic ring stretching (C=C) around 1600-1612 cm⁻¹ worldresearchersassociations.comekb.eggoogle.com.

Aromatic C-H stretching vibrations typically found near 3000-3030 cm⁻¹ worldresearchersassociations.comekb.egmdpi.com.

Hydroxyl (-OH) stretching, often observed as a broad band between 3300-3450 cm⁻¹, indicating the presence of phenolic hydroxyl groups and potentially methylol groups nih.govresearchgate.netmdpi.comnih.govjocpr.com.

Aliphatic C-H stretching from methylene (-CH₂) groups in the range of 2850-2930 cm⁻¹ ekb.egjocpr.comcnrs.fr.

C-O stretching vibrations, indicative of ether linkages or hydroxyl groups, appearing in the 1000-1230 cm⁻¹ region worldresearchersassociations.comekb.eggoogle.com. The presence of hydroxymethylene (-CH₂OH) groups, crucial for the crosslinking of resole-type resins, can be confirmed by specific absorption patterns researchgate.netnih.govresearchgate.netmdpi.comnih.gov. FTIR analysis can also monitor changes in functional groups during curing processes, indicating the extent of condensation mdpi.com.

Table 1: Characteristic FTIR Absorption Bands of this compound Resins

| Absorption Band (cm⁻¹) | Functional Group / Vibration Type | Reference(s) |

| 3300-3450 (broad) | Hydroxyl (-OH) stretching | nih.govresearchgate.netmdpi.comnih.govjocpr.com |

| 3000-3030 | Aromatic C-H stretching | worldresearchersassociations.comekb.eggoogle.commdpi.com |

| 2850-2930 | Aliphatic C-H stretching | ekb.egjocpr.comcnrs.fr |

| 1600-1612 | Aromatic ring C=C stretching | worldresearchersassociations.comekb.eggoogle.com |

| 1000-1230 | C-O stretching (ether/hydroxyl) | worldresearchersassociations.comekb.eggoogle.com |

| ~950 | Oxazine ring (-O-C-N-) | mdpi.com (for benzoxazines) |

Mass Spectrometry (ESI-MS) for Oligomer and Polymer Composition

Electrospray Ionization Mass Spectrometry (ESI-MS) is a vital technique for identifying and characterizing the oligomeric species present in this compound resins nih.govresearchgate.netnih.govchromatographyonline.com. This method allows for the determination of the molecular masses of individual oligomers, providing direct evidence for the repeating units and their arrangement within the polymer chains nih.govresearchgate.netnih.govchromatographyonline.com. ESI-MS, often performed in negative ion mode, can reveal the distribution of oligomers composed of varying numbers of cresol and formaldehyde units, offering insights into the polymerization process and the degree of functionalization, such as the presence of methylol substituents nih.govresearchgate.netnih.govchromatographyonline.com. When coupled with Gel Permeation Chromatography (GPC), ESI-MS can provide even more comprehensive information about the molecular weight and chemical structure of separated oligomeric fractions chromatographyonline.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure and the presence of chromophoric groups within this compound resins worldresearchersassociations.comjocpr.comgoogle.comrasayanjournal.co.inresearchgate.net. The absorption spectra reveal electronic transitions, such as π→π* and n→π*, which are characteristic of the aromatic rings and functional groups present in the resin worldresearchersassociations.comjocpr.comrasayanjournal.co.in. For example, studies on cresol-formaldehyde resins have shown distinct absorption bands related to the aromatic and conjugated systems, which can shift upon polymerization or modification worldresearchersassociations.com. UV-Vis spectroscopy can also be used to study the electronic band structure of resins, particularly in composite materials, and to monitor changes associated with curing or other chemical transformations researchgate.net.

Chromatographic Methods for Polymer Architecture Analysis

Chromatographic techniques are essential for understanding the molecular architecture, particularly the distribution of molecular weights, which significantly influences the physical and mechanical properties of this compound resins.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution (MMD) of this compound resins researchgate.netchromatographyonline.comgoogle.comswst.orgnih.govresearchgate.netresearchgate.netchromatographyonline.comhpst.cz. GPC separates polymer molecules based on their hydrodynamic volume, allowing for the calculation of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Mw/Mn) researchgate.netswst.orgresearchgate.netchromatographyonline.com. This technique provides critical information about the presence of monomers, oligomers, and higher molecular weight polymer chains within the resin chromatographyonline.comswst.orgnih.govchromatographyonline.com. For instance, GPC analysis of phenolic resins has revealed that samples with a higher proportion of low molecular weight species may exhibit different flow characteristics swst.org. GPC is often coupled with detectors like UV, Refractive Index (RI), or Mass Spectrometry (MS) to provide a more comprehensive analysis of the separated fractions chromatographyonline.comnih.govchromatographyonline.com. The analysis typically employs tetrahydrofuran (B95107) (THF) as the eluent, and the molecular weights are usually calibrated against polystyrene standards chromatographyonline.comgoogle.comresearchgate.netchromatographyonline.com.

Table 2: Typical Chromatographic Parameters and Findings for this compound Resins

| Technique | Parameter/Finding | Description | Reference(s) |

| GPC | Molecular Weight Distribution (MMD) | Characterizes the range and distribution of molecular weights (Mn, Mw, Dispersity) of polymer chains. | researchgate.netchromatographyonline.comgoogle.comswst.orgnih.govresearchgate.netresearchgate.netchromatographyonline.comhpst.cz |

| GPC | Oligomer identification | Separation and characterization of low molecular weight species (monomers, dimers, trimers). | chromatographyonline.comswst.orgnih.govchromatographyonline.com |

| GPC | Eluent | Tetrahydrofuran (THF) is commonly used. | chromatographyonline.comgoogle.comresearchgate.netchromatographyonline.com |

| GPC | Detector Coupling | Often coupled with UV, RI, or MS detectors for enhanced analysis. | chromatographyonline.comnih.govchromatographyonline.com |

Compound Name List:

Formaldehyde

Cresol (o-cresol, m-cresol (B1676322), p-cresol)

Phenol-Formaldehyde Resin

Cresol-Formaldehyde Resin

o-Cresol-Furfural-Formaldehyde Resin

Benzoxazine Resin

Resorcinol-Formaldehyde Resin

High-Performance Liquid Chromatography (HPLC) for Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique employed for the separation, identification, and quantification of various components within complex mixtures, including formaldehyde-cresol resins. In the context of these resins, HPLC is utilized to analyze the composition of unreacted monomers, intermediate oligomers, and reaction products formed during synthesis and curing ipp.ptresearchgate.net. Reversed-phase HPLC, often coupled with UV or diode array detection, is particularly effective for fingerprinting the resin's composition ipp.ptresearchgate.net. This method allows researchers to monitor the disappearance of starting materials like cresol and formaldehyde and the formation of addition products, such as hydroxymethylated cresols and dimeric species linked by methylene bridges ipp.ptresearchgate.net. HPLC can resolve low-molecular-weight prepolymers, providing insights into the initial stages of resin formation and the distribution of phenolic monomers and dimers researchgate.net. Furthermore, it is instrumental in determining the content of free cresol or other residual monomers in the final resin product ipp.ptnih.gov.

Thermal Analysis Methodologies

Thermal analysis techniques are indispensable for evaluating the thermal behavior, curing characteristics, and degradation pathways of formaldehyde-cresol resins. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly applied to gain comprehensive insights.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Phase Transitions

Differential Scanning Calorimetry (DSC) is widely used to study the curing kinetics of formaldehyde-cresol resins, particularly epoxy resins derived from o-cresol (B1677501) and formaldehyde (o-CFER) nih.govtandfonline.comacs.orgtandfonline.comtandfonline.comsid.ircureusjournals.com. This technique monitors the heat flow associated with the exothermic curing reaction, allowing for the determination of parameters such as the onset curing temperature, peak curing temperature (), and the total enthalpy of curing () nih.govacs.orgtandfonline.comtandfonline.com. DSC can reveal autocatalytic behavior in the initial stages of curing, which can be modeled using equations like Kamal's model, incorporating rate constants and reaction orders nih.govacs.orgtandfonline.com. As the reaction progresses, diffusion control often becomes dominant, necessitating modified kinetic models nih.govacs.org. The activation energy () of the curing process is a critical parameter, often determined through non-isothermal DSC experiments using methods like Ozawa or Šesták-Berggren tandfonline.comtandfonline.comsid.ir. These studies have reported varying activation energies depending on the specific resin formulation and curing agent. Additionally, DSC can be used to determine the glass transition temperature () of the cured resin, which is indicative of the material's thermal and mechanical properties tandfonline.com.

Table 1: Activation Energies () for Curing of o-Cresol Formaldehyde Epoxy Resins (o-CFER) Systems

| Resin System / Curing Agent | Activation Energy () (kJ/mol) | Reference |

| o-CFER / Succinic Anhydride | 109 (k1), 72.0 (k2) | nih.govacs.org |

| o-CFER / Succinic Anhydride | 109, 72.0 | acs.org |

| o-CFER / p-PEPB / DDE | 61.64 (average) | tandfonline.comtandfonline.com |

| o-CFER / MeTHPA | 195.84 (E1), 116.54 (E2) | tandfonline.com |

| o-CFER / MeTHPA | 54.42 | sid.ir |

| o-CFER / MeTHPA / org-MMT | 60.17 | sid.ir |

Note: o-CFER = o-cresol formaldehyde epoxy resin; p-PEPB = p-phenylene di[4-(2,3-epoxypropyl) benzoate]; DDE = 4,4-diamino-diphenyl ether; MeTHPA = 3-methyl-tetrahydrophthalic anhydride; org-MMT = organic montmorillonite.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles and Stability

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and degradation behavior of formaldehyde-cresol resins by measuring mass loss as a function of temperature tandfonline.comcureusjournals.comscientific.netresearchgate.netmdpi.orgresearchgate.netresearchgate.netjocpr.com. Phenolic formaldehyde resins generally exhibit good thermal stability, with their degradation typically occurring in multiple stages scientific.netmdpi.org. The initial stage often involves the evaporation of residual moisture and low molecular weight species mdpi.org. Subsequent stages are characterized by the decomposition of the polymer backbone, including the breakdown of ether linkages and methylene bridges, which are characteristic of phenolic resin structures scientific.netmdpi.org. The final stage typically leads to the formation of a carbonaceous char residue, a result of cyclodehydration and cross-linking reactions at higher temperatures scientific.net. The specific temperature ranges and weight loss percentages for each stage are dependent on the resin composition, such as the presence of modifiers like boron mdpi.org.

Table 2: Thermal Degradation Stages of Boron-Containing o-Cresol Formaldehyde Resin (BOCNR)

| Stage | Temperature Range (°C) | Weight Loss (%) | Primary Decomposition Mechanism (attributed) | Reference |

| 1 | 260 – 417 | ~4.56 | Evaporation of water and small molecules | mdpi.org |

| 2 | 417 – 580 | 30 | Oxidation and breakage of ether linkages and carbonyl groups | mdpi.org |

| 3 | 580 – 900 | 32 | Further decomposition, cyclodehydration, char formation (following first order) | mdpi.org |

TGA data can also be used to calculate kinetic parameters such as activation energy for thermal decomposition, providing further insight into the material's stability under thermal stress researchgate.netresearchgate.net.

Microstructural and Morphological Characterization

Understanding the physical structure and morphology of formaldehyde-cresol resins is crucial for correlating their processing and performance. Techniques like Scanning Electron Microscopy (SEM) are vital for this purpose.

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and microstructure of materials jocpr.comnih.govglobalresearchonline.net. For formaldehyde-cresol resins, SEM is used to visualize the surface texture, particle morphology (if in powder form), and the nature of the cured matrix researchgate.netjocpr.comglobalresearchonline.net. It can reveal features such as the presence of porosity, the homogeneity of the material, and the interface between the resin and any fillers or substrates nih.govworldresearchersassociations.comresearchgate.net. For instance, SEM has been used to study the morphology of various modified formaldehyde-cresol resins, including those incorporated with melamine (B1676169) or used in composite applications researchgate.netnih.govglobalresearchonline.net. In the study of carbonized resins (chars), SEM can highlight the impact of synthesis conditions, such as water content, on the resulting porous structure researchgate.net.

Transmission Electron Microscopy (TEM) for Nanoscale Structure Elucidation

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of internal structures, crystal lattices, and nanoscale features within materials. While specific applications of TEM to formaldehyde-cresol resins are not extensively detailed in the provided search snippets, TEM is a standard technique for elucidating the fine structural details of polymers. It could potentially be used to investigate the arrangement of polymer chains, the presence of nanoscale domains, or the dispersion of nanofillers within modified formaldehyde-cresol resin systems, providing a deeper understanding of their structure-property relationships. Other techniques like NMR and X-ray Diffraction (XRD) have been employed to study structural features and crystallinity in related formaldehyde-based resins researchgate.netsid.irscientific.netresearchgate.net.

Compound List:

Formaldehyde

Cresol (including o-cresol, m-cresol, p-cresol)

Formaldehyde-cresol resins

o-Cresol formaldehyde epoxy resin (o-CFER)

Phenolic formaldehyde resins (PF)

Boron-containing o-cresol formaldehyde resin (BOCNR)

p-Cresol-melamine-formaldehyde resin

4-Hydroxybenzophenone-melamine-formaldehyde-phenol resin

Poly(imide-melamide-formaldehyde-phenol) Copolymer

Applications and Performance Research of Formaldehyde Cresol Resins

Adhesive Technologies and Binding Systems

Formaldehyde (B43269) cresol (B1669610) resins serve as effective binding agents and adhesives due to their robust chemical structure and strong intermolecular forces, which promote excellent adhesion to various substrates. Their ability to form durable bonds, coupled with resistance to chemical degradation, makes them suitable for demanding adhesive applications.

Research has shown that cresol-formaldehyde resins can be utilized as glues and adhesives chembk.com. In the textile industry, cresol-formaldehyde-latex (CFL) systems have been developed as a less toxic alternative to traditional resorcinol-formaldehyde-latex (RFL) treatments for polyester (B1180765) (PET) fibers. These CFL systems enhance the interfacial adhesion between PET fibers and rubber matrices in composites. Studies indicate that increasing formaldehyde dosage and cresol-formaldehyde resin content significantly improves the adhesion strength researcher.lifenih.govmdpi.com. For instance, treated PET/rubber composites achieved a peeling force value of 7.3 N/piece and an H pull-out force of 56.8 N, with an optimal cresol-to-formaldehyde molar ratio of 1:2 researcher.lifenih.govmdpi.com. Phenolic resins, including those derived from cresol and formaldehyde, are also recognized as critical adhesives in the production of wood-based panels chimarhellas.com.

Coating Formulations and Protective Layer Development

The incorporation of formaldehyde cresol resins into coating formulations imparts enhanced durability and resistance to environmental factors lookchem.com. These resins are employed in various coating applications, including protective layers for industrial equipment and automotive finishes chembk.com. Their chemical inertness allows them to function effectively in environments exposed to aggressive substances ontosight.ai.

Composite Materials and Reinforcement Systems

This compound resins play a significant role in the development and enhancement of composite materials, contributing to improved mechanical, thermal, and adhesive properties.

Integration in Bituminous and Asphalt (B605645) Concrete Materials

Phenol-cresol-formaldehyde resin (PhCR-F), synthesized from coal coking byproducts, has been investigated as an additive for petroleum road bitumens (B1180155) to improve asphalt concrete performance mdpi.comrepec.orgresearchgate.netresearchgate.netdntb.gov.ua. The addition of 1.0 wt.% PhCR-F to road bitumen has been shown to comply with regulatory requirements for bitumens modified with adhesive additives. Research indicates that this modification significantly enhances the adhesion of the binder to mineral materials, such as granite aggregates and glass, and increases the hydrophobicity of the resulting coating mdpi.comrepec.orgresearchgate.netresearchgate.net.

Modification of Epoxy Resin Systems

This compound resins, particularly o-cresol (B1677501) formaldehyde epoxy resins (o-CFER), are integral to the formulation of advanced epoxy systems, especially for electronic applications google.comnjchm.combiam.ac.cnncsu.edu. These resins are used in the plastic sealing and encapsulation of semiconductor equipment and electronic components, requiring high purity and excellent electrical properties njchm.com.

Modification of these epoxy systems with cresol-formaldehyde components can lead to significant property enhancements. For example, modifying o-cresol formaldehyde epoxy resin (ECN) with polysiloxanes (ES) and a modifying agent (PSA) resulted in improved toughness, thermal resistance, and reduced water absorptivity, making them suitable for electronic encapsulation biam.ac.cn. Specifically, a modification with 10 phr ES and 10 phr PSA led to a glass transition temperature (Tg) of 185.81°C for the modified resin biam.ac.cn. Further research into o-CFER has explored reversible cross-linking using dynamic boronic ester bonds, creating novel covalent adaptable networks that exhibit superior thermostability, good mechanical properties, self-healing ability, and shape memory researchgate.net. The modification of o-cresol formaldehyde epoxy resin with liquid crystalline epoxy resins has also shown promise, with one study reporting an increase in the temperature of the mechanical loss peak by 63°C compared to unmodified o-CFER tandfonline.com. Cresol novolac resins also serve as effective curing agents for epoxy resins, enhancing the curability of the final coating films google.com.

Fiber-Reinforced Composites Development

Cresol-formaldehyde-latex (CFL) systems are employed for the surface modification of polyester (PET) fibers, which are then used in fiber-reinforced rubber composites researcher.lifenih.govmdpi.com. These CFL systems, derived from m-cresol (B1676322) and formaldehyde, offer a less toxic alternative to traditional resorcinol-based treatments, while effectively enhancing the interfacial adhesion between PET fibers and rubber matrices researcher.lifenih.govmdpi.com.

Performance evaluations using strip peel adhesion and H pull-out tests demonstrate that the adhesion strength of PET fiber/rubber composites increases with higher formaldehyde dosage and cresol-formaldehyde resin content researcher.lifenih.govmdpi.com. Optimal treatment conditions, including a cresol-to-formaldehyde molar ratio of 1:2, yielded a peeling force value of 7.3 N/piece and an H pull-out force of 56.8 N researcher.lifenih.govmdpi.com.

Advanced Functional Material Development

Beyond conventional applications, this compound resins are being explored for advanced functional materials. Cresol-formaldehyde resins are recognized for their versatility in applications such as ion exchange, catalysis, supercapacitors, and photoresistant materials acs.org. They also find use in the pharmaceutical industry for drug sustained release systems chembk.com.

Furthermore, cresols condensed with formaldehyde are crucial for modifying conventional phenolic resins, thereby tailoring their properties for specific advanced applications nih.gov. The development of o-cresol-furfural-formaldehyde resins presents a sustainable and environmentally friendly option for the paint industry, offering good adherence to metal substrates and a desirable balance of flexibility and hardness nih.govresearchgate.net. These resins can also be functionalized, for example, by incorporating dynamic boronic ester bonds to create self-healing and recyclable polymers with superior thermal stability and mechanical properties researchgate.net.

Compound List:

Formaldehyde

Cresol (including o-cresol, m-cresol, p-cresol)

Phenol-cresol-formaldehyde resin (PhCR-F)

o-Cresol formaldehyde epoxy resin (o-CFER, ECN)

Cresol-formaldehyde-latex (CFL)

Resorcinol-formaldehyde-latex (RFL)

Epichlorohydrin (ECH)

Hexamethylenetetramine (HMT, HMMM)

Polysiloxanes (ES)

Polyhedral Oligomeric Silsesquioxanes (POSS)

Liquid crystalline epoxy resin (p-PEPB)

Bisphenol A (BPA)

Diglycidyl ether of bisphenol A (DGEBA)

Cardanol

Degradation, Environmental Fate, and Sustainability Research of Formaldehyde Cresol Resins

Mechanisms of Formaldehyde (B43269) Cresol (B1669610) Resin Degradation

The degradation of formaldehyde cresol resins can be initiated by thermal energy or radiation, leading to the breakdown of their cross-linked structure.

The thermal degradation of cresol-formaldehyde resins, similar to the closely related phenol-formaldehyde (PF) resins, occurs in distinct stages. researchgate.netncsu.edu The process involves a series of complex reactions, including the scission of methylene (B1212753) bridges and the subsequent release of various decomposition products. researchgate.netncsu.edu

Studies on phenol-formaldehyde resins show a multi-stage degradation process. The initial stage, at lower temperatures, involves the loss of moisture and the release of unreacted monomers or short oligomers. ncsu.edunih.gov A more significant weight loss occurs at higher temperatures, typically between 100 and 400°C, where the decomposition of methylene bridges leads to the formation of phenol (B47542) and cresol homologs. ncsu.edu The final stage at even higher temperatures involves the degradation of the phenolic structures themselves into a carbonaceous char. researchgate.net

The kinetics of this degradation can be influenced by the specific isomeric structure of the cresol used (ortho, meta, or para) and the presence of any accelerators or modifiers in the resin formulation. ncsu.eduaidic.it For instance, the activation energy (Ea), which represents the energy barrier for the degradation reaction, can vary. While specific kinetic data for a wide range of cresol-formaldehyde resins is an area of ongoing research, studies on modified phenol-formaldehyde resins provide insight. For example, the activation energy for the thermal degradation of unmodified urea-formaldehyde resin has been calculated to be around 185 kJ mol⁻¹, a value that can be altered by the introduction of modifiers. nih.gov Vinyl ester resins based on o-cresol (B1677501) novolac epoxy have been shown to be more thermally stable when cured with styrene (B11656) compared to methyl methacrylate (B99206), which is attributed to the aromatic ring of styrene. aidic.it

Table 1: Stages of Thermal Degradation of Phenol-Formaldehyde Type Resins

| Stage | Temperature Range (°C) | Description | Key Products |

|---|---|---|---|

| 1 | < 180-210 | Removal of terminal groups, further cross-linking, and condensation reactions. researchgate.net | Water, free phenol, aldehydes, short oligomers. ncsu.edu |

| 2 | 180 - 400 | Decomposition of methylene bridges. researchgate.netncsu.edu | Phenol and cresol homologs. researchgate.netncsu.edu |

This table presents a generalized pathway based on studies of phenol-formaldehyde resins, which are structurally analogous to cresol-formaldehyde resins.

Gamma radiolysis studies on silica-filled o-cresol formaldehyde epoxy composites reveal that these materials are susceptible to degradation upon exposure to radiation. nih.govacs.org The primary effects observed include changes in mechanical properties and the generation of gases. nih.govacs.org

Upon irradiation, a slight deterioration in mechanical strength is observed at temperatures above 100°C, which is accompanied by a decrease in the glass transition temperature (from 185.9 to 172.2 °C). nih.govacs.org This indicates a change in the polymer network structure. The radiolysis process leads to the formation of gaseous products, primarily hydrogen, methane, and carbon dioxide. nih.govacs.org The yields of these gases are dependent on the dose rate of the radiation. nih.govacs.org

Theoretical calculations and experimental results suggest that the benzene (B151609) ring moiety with a tert-butyl group is a likely site for radiolysis due to its lower ionization potential. nih.govacs.org The degradation mechanism involves the scission of chemical bonds within the epoxy resin structure, with calculated bond dissociation energies ranging from 260.8 to 563.5 kJ/mol. nih.govacs.org The radiation-induced residual species have been identified as silica (B1680970) defects and a phenoxy-type free radical. nih.govacs.org Similar studies on resorcinol-formaldehyde resins, another related polymer, show that radiation up to 1E08 rads does not significantly impact resin performance, though gas production (mainly hydrogen) is observed. unt.edu

Table 2: Effects of Gamma Radiolysis on o-Cresol Formaldehyde Epoxy Composite

| Property | Observation | Reference |

|---|---|---|

| Mechanical Strength | Slightly deteriorated at temperatures > 100°C | nih.govacs.org |

| Glass Transition Temperature | Decreased from 185.9 to 172.2 °C | nih.govacs.org |

| Gas Production | Yields of hydrogen, methane, and carbon dioxide | nih.govacs.org |

Environmental Transport and Persistence Investigations of Cresols

Once released into the environment, cresols, which can be components or degradation products of this compound resins, are subject to various transport and transformation processes.

In the atmosphere, cresols are expected to exist predominantly in the vapor phase due to their vapor pressure. nih.gov They are readily degraded through reactions with photochemically-produced hydroxyl radicals during the day and nitrate (B79036) radicals at night. nih.govacs.org The atmospheric half-life for the reaction with hydroxyl radicals is estimated to be 6-9 hours, while the half-life for the reaction with nitrate radicals is much shorter, estimated at 3-4 minutes, making nighttime degradation a significant removal pathway. nih.gov Cresols can also be removed from the atmosphere through wet deposition, as they have been detected in rainwater. nih.gov

In aquatic environments, the fate of cresols is influenced by factors such as biodegradation, adsorption to sediment, and volatilization. who.intnih.gov While phenol itself does not tend to volatilize or adsorb significantly to sediments, cresols can bind to sediment to some extent. who.intresearchgate.net Biodegradation is a major process for the removal of cresols from water. nih.gov Due to these processes, cresol levels in surface water are generally low, typically around 1 μg/L or less. nih.gov

The mobility of cresols in soil is variable and depends on the soil's organic carbon content, which influences the soil adsorption coefficient (Koc). who.intreachonline.eu Depending on the Koc value, cresols can be slightly to highly mobile in soils. who.int Their presence in groundwater indicates that leaching from the soil can occur. who.int

Studies have shown that cresols can be removed from contaminated soil through soil flushing techniques using surfactants. nih.gov The removal efficiency is influenced by the pH of the flushing solution, with higher removal rates observed under alkaline conditions. nih.gov For instance, at a pH of 12, significant removal of o-, p-, and m-cresol (B1676322) has been demonstrated using surfactants like sodium dodecyl sulfate (B86663) (SDS) and Triton X-100. nih.gov However, in some clay-rich soils, negligible interaction between phenolic compounds and the soil has been observed, with biodegradation being the dominant removal process. researchgate.net

Table 3: Environmental Fate Parameters of Cresols

| Environmental Compartment | Key Process | Half-life/Observation | Reference |

|---|---|---|---|

| Atmosphere | Reaction with Hydroxyl Radicals | 6-9 hours | nih.gov |

| Atmosphere | Reaction with Nitrate Radicals | 3-4 minutes | nih.gov |

| Aquatic Systems | Biodegradation | Major removal pathway | nih.gov |

| Soil | Mobility | Slightly to highly mobile, depending on soil type | who.int |

Biodegradation of Cresol Compounds in Environmental Systems

Biodegradation is a critical pathway for the natural attenuation of cresol compounds in the environment. A variety of microorganisms have been shown to degrade cresols under both aerobic and anaerobic conditions. nih.govnih.govkwrwater.nlresearchgate.net

For example, the bacterium Serratia marcescens ABHI001 has demonstrated the ability to degrade p-cresol (B1678582), achieving up to 85% degradation within 18 hours at a concentration of 85 mg/L. nih.gov The degradation pathway involves the formation of intermediates such as p-hydroxybenzaldehyde, p-hydroxybenzoate, and protocatechuate. nih.gov Similarly, Pseudomonas putida can metabolize m-cresol through different pathways depending on the growth substrate, one of which involves the formation of a methyl-substituted catechol. nih.gov

Under anaerobic conditions, such as those found in certain bioreactors, p-cresol can also be effectively degraded. kwrwater.nl Studies have shown that even without prior acclimatization, biomass in anaerobic membrane bioreactors can degrade p-cresol. kwrwater.nl The degradation of mixtures of phenolic compounds, including p-cresol, has been successfully achieved in up-flow anaerobic sludge blanket (UASB) reactors. kwrwater.nl

The rate of biodegradation can be influenced by the concentration of the cresol compound. nih.govresearchgate.net At very high concentrations, the toxicity of the cresol can inhibit microbial activity, leading to a decrease in the degradation rate. nih.gov

Table 4: Examples of Cresol-Degrading Microorganisms and Pathways

| Microorganism | Cresol Isomer | Degradation Products/Pathway | Reference |

|---|---|---|---|

| Serratia marcescens ABHI001 | p-cresol | p-hydroxybenzaldehyde, p-hydroxybenzoate, protocatechuate | nih.gov |

| Pseudomonas putida | m-cresol | 3-hydroxybenzoate to gentisate OR methyl-substituted catechol | nih.gov |

| Pseudomonas putida | p-cresol | 4-hydroxybenzoate to protocatechuate | nih.gov |

Aerobic and Anaerobic Microbial Degradation Processes

Cured formaldehyde-cresol resins, a type of phenolic resin, are thermosetting plastics known for their stability and lack of fluidity, which renders them nondegradable in natural environments. mdpi.com Research into their microbial degradation often focuses on the precursor compounds or wastewater generated during production rather than the solid, cross-linked polymer.

Studies on the biodegradation of individual cresol isomers in anoxic conditions have shown that breakdown is possible, though rates vary significantly between isomers. In material from a shallow anaerobic alluvial sand aquifer, p-cresol was the most readily degraded isomer, followed by m-cresol, while o-cresol was found to be highly persistent, lasting over 90 days. nih.gov The degradation of these isomers was significantly more favorable under sulfate-reducing conditions (SRC) than under methanogenic conditions (MC). nih.gov For instance, slurries acclimated to p-cresol metabolized it at a rate of 330 nmol/h per gram (dry weight) under SRC, compared to just 18 nmol/h per gram under MC. nih.gov The primary catabolic pathway for p-cresol under these anaerobic, sulfate-reducing conditions appears to be the hydroxylation of the aryl methyl group, leading to the formation of p-hydroxybenzoate via corresponding alcohol and aldehyde intermediates. nih.gov

In the context of treating industrial effluent, specific microorganisms have been evaluated for their ability to remove phenolic compounds from resin wastewater. The white-rot fungus Phanerochaete chrysosporium has been prepared into a novel biomaterial pellet composed of chlamydospore-like cells (CLCs). nih.gov This biomaterial demonstrates a high capacity for removing phenol from wastewater, with the CLCs acting as naturally immobilized enzymes. nih.gov In a fixed-bed reactor, these pellets achieved a maximum specific phenol removal rate of 41.1 mg per gram of pellet per hour. nih.gov Metagenomic sequencing of the reactor revealed it harbored a complex community of 135 genera of bacteria as well as eukaryotes, indicating a diverse microbial ecosystem involved in the process. nih.gov

Factors Influencing Biodegradation Rates (e.g., pH, Metal Ion Concentration)

The efficiency of microbial degradation of components found in this compound resin wastewater is influenced by several environmental factors.

pH: Research on the treatment of phenolic resin wastewater using Phanerochaete chrysosporium pellets identified an ideal pH range of 4 to 6 for effective phenol removal. nih.gov

Temperature: The same study determined the optimal temperature for this process to be 30°C. nih.gov

Electron Acceptor Conditions: The presence and type of electron acceptors are critical in anaerobic environments. The biodegradation of cresol isomers is markedly favored under sulfate-reducing conditions over methanogenic conditions. nih.gov The addition of sulfate to methanogenic incubations was shown to stimulate the degradation of p-cresol. nih.gov

Chemical Inhibitors: The concentration of certain ions and chemical compounds can significantly impact microbial activity. The metabolism of p-cresol was reduced when molybdate, an inhibitor of sulfate reduction, was added to incubations containing sulfate. nih.gov Similarly, when methanogenesis was blocked with bromoethanesulfonic acid in incubations without sulfate, the catabolism of p-cresol was retarded. nih.gov In industrial applications, bacterial contamination in bioreactors can decrease performance; however, the heat resistance of the P. chrysosporium chlamydospore-like cells allows for hot water treatment (80-85°C) to inhibit bacteria and permit the reuse of the biomaterial. nih.gov

Table 1: Factors Influencing Biodegradation of Phenolic Compounds

| Factor | Optimal Condition/Finding | Context | Source |

|---|---|---|---|

| pH | 4.0 - 6.0 | Phenol removal from resin wastewater by P. chrysosporium | nih.gov |

| Temperature | 30°C | Phenol removal from resin wastewater by P. chrysosporium | nih.gov |

| Electron Acceptor | Sulfate-reducing conditions are superior to methanogenic conditions | Anaerobic biodegradation of cresol isomers | nih.gov |

| Chemical Inhibitors | Molybdate and bromoethanesulfonic acid retard cresol degradation | Anaerobic biodegradation of cresol isomers | nih.gov |

Sustainable Synthesis Approaches and End-of-Life Management

Research on Utilization of Biomass-Derived Precursors

In response to environmental concerns and the volatility of petroleum-based feedstocks, significant research has focused on developing sustainable alternatives for the synthesis of phenolic resins. mdpi.comresearchgate.net This involves replacing petroleum-derived phenol and formaldehyde with renewable, biomass-derived precursors. nih.gov

Phenol Substitutes: Lignin (B12514952), a complex polymer abundant in lignocellulosic biomass, is a primary candidate for phenol substitution due to its inherent phenolic structure. mdpi.commdpi.com It can be used in its raw form, as a purified extract, or after chemical modification to enhance its reactivity with formaldehyde. mdpi.com Other major bio-based phenol substitutes include:

Tannin: A polyphenolic compound found in the bark and wood of trees. mdpi.com

Cardanol: Derived from cashew nut shell liquid (CNSL), a byproduct of the cashew industry. mdpi.comnih.gov

Bio-oil: Produced from the fast pyrolysis of biomass such as wood, which yields an oil rich in phenolic compounds. researchgate.netnrel.gov For example, bio-oils derived from poplar, larch, and bamboo have been shown to contain 10-15% phenolics suitable for resin synthesis. researchgate.net

Formaldehyde Substitutes: Finding a bio-based alternative to formaldehyde is challenging due to the need for high reactivity and low molecular weight. mdpi.com Nonetheless, researchers are investigating several promising compounds, including:

Hydroxymethylfurfural (HMF): Can be derived from the dehydration of sugars like fructose. researchgate.netresearchgate.net

Glyoxal: A dialdehyde (B1249045) that can be produced from biomass sources. mdpi.comresearchgate.net

Furfural (B47365): Another aldehyde that can improve the properties of bio-resins when used as a partial substitute for formaldehyde. nih.gov

One novel approach involves a one-pot synthesis of a formaldehyde-free phenolic resin using glucose and phenol to produce a phenol-5-Hydroxymethylfurfural (PHMF) resin, which can then be cured using a green curing agent like lignin. researchgate.net

Table 2: Biomass-Derived Precursors for Formaldehyde-Cresol Type Resins

| Precursor Type | Biomass-Derived Alternative | Biomass Source | Key Research Finding | Source |

|---|---|---|---|---|

| Phenol Substitute | Lignin | Lignocellulosic Biomass (e.g., wood, straw) | Can substitute phenol at varying ratios; its reactivity can be improved through chemical modification. | mdpi.commdpi.com |

| Tannin | Tree Bark and Wood | A natural polyphenolic biomolecule used as a green substitute for phenol. | mdpi.com | |

| Cardanol | Cashew Nut Shell Liquid (CNSL) | Used to create bio-based novolac resins, with ultrasound-facilitated synthesis reducing reaction times. | mdpi.comnih.gov | |

| Bio-oil | Pyrolysis of various biomass (e.g., poplar, larch) | A phenolic-rich fraction can be extracted to replace up to 50% of petroleum-derived phenol. | researchgate.netnrel.gov | |

| Formaldehyde Substitute | Hydroxymethylfurfural (HMF) | Sugars (e.g., Glucose, Fructose) | Enables the synthesis of formaldehyde-free phenolic resins. | researchgate.netresearchgate.net |

| Glyoxal | Biomass | A potential sustainable replacement for formaldehyde. | mdpi.comresearchgate.net | |

| Furfural | Agricultural byproducts | Improves mechanical, chemical, and curing characteristics of cardanol-based resins. | nih.gov |

Considerations for Waste Management and Material Recycling

The cross-linked, thermosetting nature of this compound resins makes them insoluble and infusible, posing significant challenges for end-of-life management. nih.gov Current waste management legislation and a push towards a circular economy necessitate the development of effective recovery and recycling methods for these materials. researchgate.netnih.gov

Current Disposal Methods: The most common disposal routes for phenolic resin waste are landfilling and incineration. nih.govmdpi.com Landfills are increasingly costly and environmentally problematic due to leachate pollution and greenhouse gas emissions. mdpi.com Incineration, while used for energy recovery, is also an imperfect solution. mdpi.com

Recycling Strategies: Research has focused on two primary recycling pathways for phenolic resins:

Mechanical Recycling: This is one of the most widely used methods and involves physically processing the waste. mdpi.com The process typically uses high-speed grinding with high shear stress and friction to break down the cross-linked structure into a powder. mdpi.comnih.gov This powder can then be used as a filler in the production of new materials, such as flame-retardant panels or new thermosetting composites. mdpi.com However, the quality of the resulting material can be low due to partial thermal decomposition during grinding, and there is a risk of releasing free phenol or formaldehyde. nih.govmdpi.com

Chemical Recycling: This approach aims to depolymerize the resin, breaking it down into smaller molecules that can be purified and used as raw materials for new plastic products. mdpi.com This method is considered a green and sustainable option as it directly reduces the demand for virgin resources. mdpi.com Techniques include using supercritical fluids, such as supercritical methanol, to decompose the resin waste back into phenol and other particles. researchgate.net The main drawbacks are the high energy requirements and potential instability in the properties of the recovered materials. mdpi.com

Thermal Recycling (Pyrolysis): This process uses high temperatures (300–850°C) to degrade the waste phenolic resins. mdpi.com While effective at breaking down the material, it can emit pollutants such as COx, SOx, and NOx. mdpi.com

Table 3: Comparison of End-of-Life Management Options for this compound Resins

| Management Option | Description | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Landfilling | Disposal of waste material in a landfill. | Simple disposal method. | Increasing costs, environmental pollution (leachate, greenhouse gases). | mdpi.comnih.gov |

| Incineration | Combustion of waste for energy recovery. | Reduces waste volume; potential for energy recovery. | Can release harmful emissions. | nih.govmdpi.com |

| Mechanical Recycling | Grinding the resin into a powder for use as a filler. | Reduces waste and pollution from landfilling. | Low quality of recycled material; potential release of free phenol/formaldehyde. | mdpi.comnih.gov |

| Chemical Recycling | Depolymerization into constituent monomers or smaller molecules. | Reduces need for virgin raw materials; promotes a circular economy. | High energy requirements; unstable properties of recovered materials. | mdpi.commdpi.comresearchgate.net |

| Pyrolysis | Thermal degradation at high temperatures. | Effective for material breakdown. | High energy consumption; emission of pollutants (COx, SOx, NOx). | mdpi.com |

Computational and Theoretical Studies on Formaldehyde Cresol Systems

Predictive Modeling of Resin Properties and Performance Attributes

Predictive modeling in the context of formaldehyde-cresol resin systems leverages computational and theoretical methodologies to forecast material properties and performance attributes. This approach aims to optimize resin formulation, processing conditions, and end-use characteristics by understanding the complex relationships between molecular structure, reaction pathways, and macroscopic behavior. By employing advanced simulation techniques and data-driven models, researchers can anticipate how variations in composition or processing will influence critical properties such as thermal stability, mechanical strength, adhesion, and long-term durability.

Introduction to Predictive Modeling in Formaldehyde-Cresol Systems

The development of advanced materials often necessitates an understanding of how molecular-level interactions translate into bulk properties. For formaldehyde-cresol resins, which are formed through the polycondensation of cresols (methylphenols) and formaldehyde (B43269), predictive modeling plays a crucial role. These resins find applications ranging from adhesives and coatings to composites and binders. Accurately predicting their performance attributes, such as curing kinetics, thermal degradation behavior, and adhesion to various substrates, allows for more efficient material design and reduces the reliance on extensive empirical testing. This section explores the computational and theoretical frameworks used to achieve such predictions for formaldehyde-cresol-based systems.

Computational and Theoretical Methodologies

A range of sophisticated computational techniques are employed to model and predict the properties of formaldehyde-cresol resins. These methods provide insights into reaction mechanisms, molecular structures, and the correlation between chemical composition and performance.

Molecular Modeling and Simulation

Molecular dynamics (MD) and reactive force field (ReaxFF) simulations are powerful tools for investigating the complex chemical reactions and structural evolution during the synthesis and processing of phenolic resins, including those involving cresols and formaldehyde. These simulations can elucidate reaction kinetics, predict the formation of cross-linked networks, and model degradation processes like pyrolysis. For instance, ReaxFF simulations, often coupled with software like LAMMPS, can describe bond breakage and formation at a molecular level, providing detailed insights into the pyrolysis kinetics of phenolic resins. This allows for the prediction of thermal stability and char formation under extreme conditions researchgate.net. Molecular modeling can also be used to study the effect of solvents on resin structures, as demonstrated in studies of resorcinol-formaldehyde resins, where changes in dielectric constant were correlated with alterations in inter-molecular distances and hydrogen bonding researchgate.net.

Quantum Chemistry and Density Functional Theory (DFT)

Quantum chemistry, particularly Density Functional Theory (DFT), offers a high level of accuracy in studying reaction mechanisms and predicting molecular properties. DFT calculations can be used to investigate the initial addition reactions between phenolic monomers (like cresols) and formaldehyde, determining reaction pathways, activation energies, and the stability of intermediate species. This understanding is critical for predicting curing kinetics and the degree of polycondensation, which directly influence the final properties of the thermoset resin acs.org. By analyzing the energy barriers and heat release associated with different reaction routes, DFT can guide the selection of optimal synthesis conditions to achieve desired resin structures and properties.

Quantitative Structure-Property Relationships (QSPR) and Machine Learning

Quantitative Structure-Property Relationships (QSPR) and machine learning (ML) algorithms are increasingly utilized to build predictive models based on existing experimental or simulation data. These data-driven approaches can identify complex correlations between molecular descriptors or formulation parameters and macroscopic resin properties. For example, mathematical planning techniques, involving the plotting of isolines and the determination of regression coefficients, can predict the properties of modified phenol-formaldehyde composites based on their component compositions astrj.comastrj.com. Machine learning models can be trained to predict properties such as adhesive strength, thermal stability, and aging resistance by learning from large datasets. Studies have explored the use of unsupervised machine learning techniques to extract reaction kinetics parameters from molecular dynamics simulations of phenolic polymers, demonstrating the potential for accurate property prediction researchgate.net.

Predictive Insights into Resin Properties

The application of these computational and theoretical methodologies yields valuable predictive insights into various performance attributes of formaldehyde-cresol resin systems.

Thermal Stability and Curing Behavior

Predictive modeling can forecast the thermal stability of formaldehyde-cresol resins by simulating their decomposition pathways. For instance, ReaxFF MD simulations can predict the pyrolysis kinetics of phenolic resins, detailing the sequence of bond cleavages and fragment formations at elevated temperatures, leading to predictions of char yield and thermal degradation profiles researchgate.net. DFT calculations are instrumental in predicting curing kinetics by elucidating the reaction mechanisms and activation energies involved in the cross-linking process. This allows for the prediction of curing times and temperatures required to achieve optimal network formation, thereby influencing properties like glass transition temperature and mechanical integrity acs.org.

Mechanical Properties and Adhesion